molecular formula C11H10F4O2 B1411933 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid CAS No. 1551861-36-9

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Cat. No. B1411933
CAS RN: 1551861-36-9
M. Wt: 250.19 g/mol
InChI Key: XKSAITRBLZTCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid” is a chemical compound. It’s a derivative of benzoic acid featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It’s employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N . The SMILES representation is OB(O)C1=CC(F)=CC(=C1)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound appears as a white to cream powder . It has a melting point range of 175°C to 180°C . The molecular weight is 207.92 g/mol .

Scientific Research Applications

  • Synthesis of Androgen Receptor Antagonists : The compound has been utilized in the synthesis of androgen receptor antagonists like MDV3100, highlighting its role in pharmaceutical chemistry (Li Zhi-yu, 2012).

  • Nonsteroidal Antiandrogen Research : Its related compounds have been involved in the resolution of nonsteroidal antiandrogens, aiding in the determination of active enantiomers in drug development (H. Tucker & G. Chesterson, 1988).

  • Development of High Glass-Transition Temperature Polymers : This chemical plays a role in synthesizing polymers with high glass-transition temperatures and outstanding thermal stability, useful in materials science (Wen-Yao Huang et al., 2007).

  • Stereochemistry in Catabolism of DNA Bases and Drugs : The compound is relevant in understanding the stereochemistry of catabolism of DNA base thymine and the anti-cancer drug 5-fluorouracil, contributing to biochemistry and pharmacology research (D. Gani et al., 1985).

  • Applications in Supercritical Fluid Chromatography : Its analogs have been used in chiral supercritical fluid chromatography for the resolution of racemic acids, indicating its significance in analytical chemistry (Dauh-Rurng Wu et al., 2016).

  • Synthesis of α-Fluoro-α,β-Unsaturated Carboxylic Acid Esters : The compound's derivatives are important for synthesizing α-fluoro-α,β-unsaturated carboxylic acid esters, crucial intermediates in the production of biologically active compounds (T. Allmendinger, 1991).

  • Fluorinated Building Blocks in Organic Synthesis : Its related compounds are transformed into fluorinated furans, serving as novel building blocks in organic synthesis (K. Pomeisl et al., 2007).

  • Development of PET Radioligands for Imaging Brain Tumors : Analogues of this compound have been synthesized for use as PET radioligands in brain tumor imaging, contributing to medical imaging and neurology (Weiping Yu et al., 2010).

Safety and Hazards

The compound is harmful if swallowed and may cause respiratory irritation. It also causes serious eye irritation and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, one should call a poison center or doctor/physician if they feel unwell. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6(10(16)17)2-7-3-8(11(13,14)15)5-9(12)4-7/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSAITRBLZTCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Reactant of Route 4
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Reactant of Route 5
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Reactant of Route 6
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.